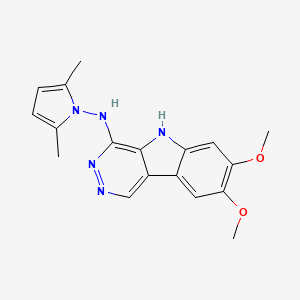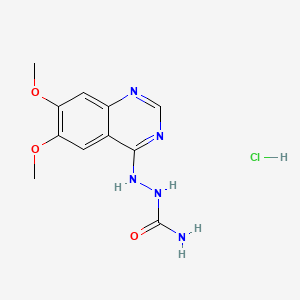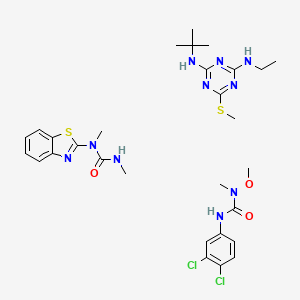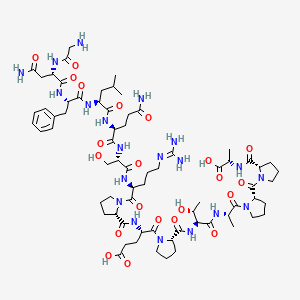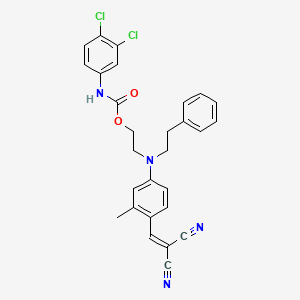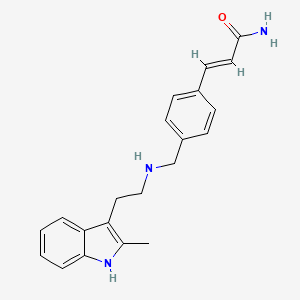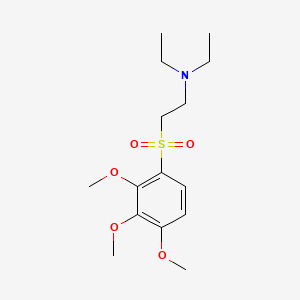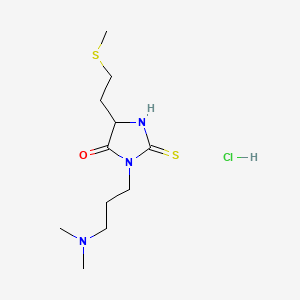
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylthioethyl group, and a thiohydantoin core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-(methylthio)ethyl isothiocyanate to form the intermediate product. This intermediate is then cyclized to form the thiohydantoin core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification process may include recrystallization and chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiohydantoin core can be reduced to form corresponding hydantoins.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoins.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiohydantoin core may also play a role in binding to specific proteins or nucleic acids, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a dimethylamino group, used in various chemical reactions.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable hydrochloride salts enhances its solubility and usability in aqueous environments, making it suitable for a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
86503-31-3 |
|---|---|
Formule moléculaire |
C11H22ClN3OS2 |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS2.ClH/c1-13(2)6-4-7-14-10(15)9(5-8-17-3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
Clé InChI |
CNZVQTKGEMAWJY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(=O)C(NC1=S)CCSC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)

